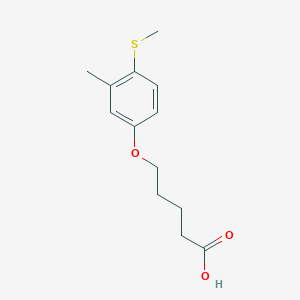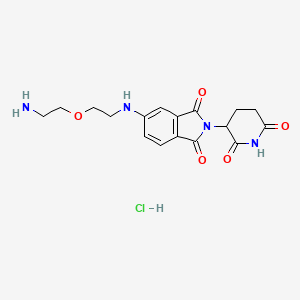
Thalidomide-5-NH-PEG1-NH2 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thalidomide-5-NH-PEG1-NH2 (hydrochloride) is a compound based on Thalidomide, designed as a cereblon ligand. It is used to recruit CRBN proteins and can be connected to target protein ligands through a linker to form PROTAC (Proteolysis Targeting Chimera) molecules . This compound has significant applications in scientific research, particularly in the field of targeted protein degradation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-5-NH-PEG1-NH2 (hydrochloride) involves the modification of Thalidomide to introduce a PEG (polyethylene glycol) linker and an amine group. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the coupling reactions. The final product is obtained as a hydrochloride salt to enhance its stability and solubility .
Industrial Production Methods
Industrial production of Thalidomide-5-NH-PEG1-NH2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is typically produced in a solid form and stored under specific conditions to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
Thalidomide-5-NH-PEG1-NH2 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield amine derivatives .
Aplicaciones Científicas De Investigación
Thalidomide-5-NH-PEG1-NH2 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of PROTAC molecules.
Biology: Employed in studies involving protein degradation and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications in targeting specific proteins for degradation.
Industry: Utilized in the development of new drugs and therapeutic agents
Mecanismo De Acción
The mechanism of action of Thalidomide-5-NH-PEG1-NH2 (hydrochloride) involves its role as a cereblon ligand. It recruits CRBN proteins and facilitates the formation of PROTAC molecules by linking to target protein ligands. This process leads to the targeted degradation of specific proteins, thereby modulating various cellular pathways and functions .
Comparación Con Compuestos Similares
Similar Compounds
Thalidomide: The parent compound, used as a reference for modifications.
Lenalidomide: Another cereblon ligand with similar applications.
Pomalidomide: A derivative with enhanced potency and specificity
Uniqueness
Thalidomide-5-NH-PEG1-NH2 (hydrochloride) is unique due to its PEG linker and amine group, which enhance its solubility and stability. This modification allows for more efficient recruitment of CRBN proteins and formation of PROTAC molecules, making it a valuable tool in targeted protein degradation research .
Propiedades
Fórmula molecular |
C17H21ClN4O5 |
|---|---|
Peso molecular |
396.8 g/mol |
Nombre IUPAC |
5-[2-(2-aminoethoxy)ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C17H20N4O5.ClH/c18-5-7-26-8-6-19-10-1-2-11-12(9-10)17(25)21(16(11)24)13-3-4-14(22)20-15(13)23;/h1-2,9,13,19H,3-8,18H2,(H,20,22,23);1H |
Clave InChI |
AGZWZDIZEAGYOM-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCOCCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B12369343.png)

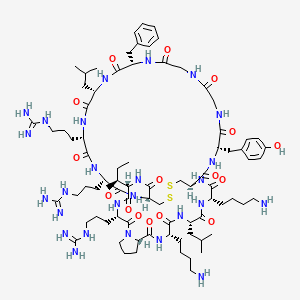

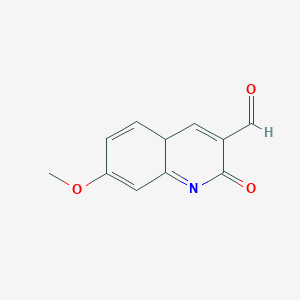
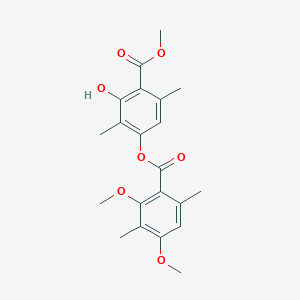
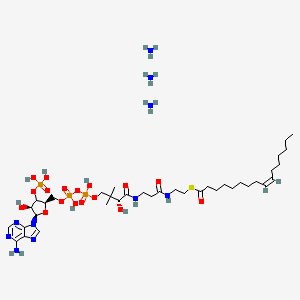
![8-(1-bicyclo[2.2.1]heptanyl)-3-(3-fluoropropyl)-1-propyl-7H-purine-2,6-dione](/img/structure/B12369378.png)


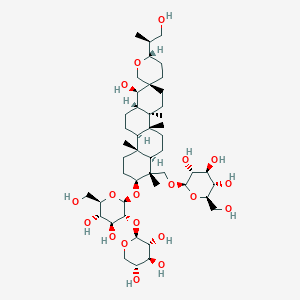
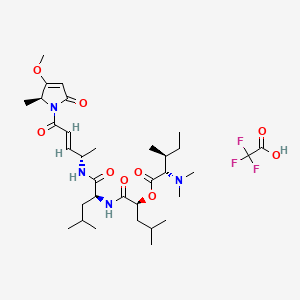
![N-cyclohexyl-N-(2-phenylethyl)-4-[4-(trifluoromethoxy)phenyl]triazole-1-carboxamide](/img/structure/B12369402.png)
